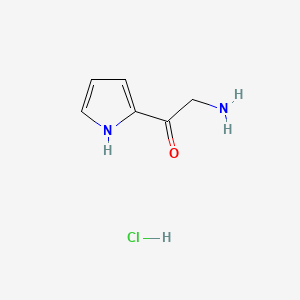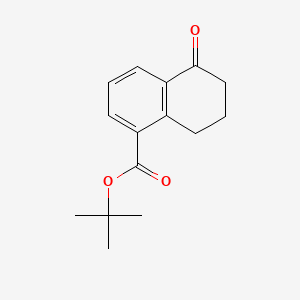
2-(bromomethyl)-1-(trifluoromethyl)-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(bromomethyl)-1-(trifluoromethyl)-1H-1,3-benzodiazole is an organic compound that features both bromomethyl and trifluoromethyl groups attached to a benzodiazole ring. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(bromomethyl)-1-(trifluoromethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, as well as oxidizing and reducing agents for redox reactions. Catalysts such as transition metals (e.g., palladium, copper) are often employed to facilitate coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted benzodiazoles, while coupling reactions can produce complex organic molecules with extended carbon chains .
Aplicaciones Científicas De Investigación
2-(bromomethyl)-1-(trifluoromethyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-(bromomethyl)-1-(trifluoromethyl)-1H-1,3-benzodiazole involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(bromomethyl)-1-(trifluoromethyl)-1H-1,3-benzodiazole: shares similarities with other trifluoromethylated benzodiazoles and bromomethylated aromatic compounds.
Trifluoromethylnitrone: A versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds.
Trifluoromethyl triflate: Used as a precursor for introducing trifluoromethyl groups into organic molecules.
Uniqueness
The unique combination of bromomethyl and trifluoromethyl groups in this compound imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications that other similar compounds may not fulfill .
Propiedades
IUPAC Name |
2-(bromomethyl)-1-(trifluoromethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2/c10-5-8-14-6-3-1-2-4-7(6)15(8)9(11,12)13/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNGOFWJPRWTRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6609390.png)



![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B6609417.png)



![3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride](/img/structure/B6609439.png)





